molecular formula C9H22N2O B6167764 2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol CAS No. 159346-86-8

2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol

Cat. No.: B6167764
CAS No.: 159346-86-8
M. Wt: 174.28 g/mol
InChI Key: XUVXSSOPXQRCGL-SECBINFHSA-N
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Description

Contextualization within Amine and Aminoalcohol Chemistry

Amines and aminoalcohols are fundamental classes of organic compounds characterized by the presence of a nitrogen-containing amino group and a hydroxyl group, respectively. Aminoalcohols, which contain both functional groups, exhibit a versatile range of chemical properties and are integral to many biologically active compounds. nih.govfrontiersin.org The presence of both a basic amino group and a nucleophilic/hydrogen-bonding hydroxyl group allows for a variety of chemical transformations.

The general class of aminoalcohols is significant in medicinal chemistry, with many exhibiting antimalarial and other therapeutic activities. taylorandfrancis.comrasayanjournal.co.in Their ability to form key hydrogen bonds and interact with biological targets is a critical aspect of their pharmacological profiles.

Research Significance of Chiral Aminoalcohols

The chirality of an aminoalcohol, such as the (4R) configuration in 2-{(4R)-4-aminopentylamino}ethan-1-ol, is of paramount importance in modern chemical research and pharmaceutical development. Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can have markedly different biological activities.

Chiral aminoalcohols are crucial building blocks in the stereoselective synthesis of natural products and pharmaceuticals. nih.govnih.govdiva-portal.org They are also widely employed as chiral ligands and auxiliaries in asymmetric catalysis, a field focused on the synthesis of single enantiomers of chiral products. diva-portal.org The stereocenter in a chiral aminoalcohol can influence the stereochemical outcome of a reaction, making them invaluable tools for chemists. The synthesis of enantiopure vicinal amino alcohols has been a significant focus in synthetic chemistry due to their prevalence in bioactive compounds. rsc.org

Historical and Current Research Landscape of Related Compounds

The research landscape for 2-{(4R)-4-aminopentylamino}ethan-1-ol is dominated by its connection to the antimalarial drug hydroxychloroquine (B89500). The non-chiral form of this compound, known as hydroxynovaldiamine, is a key intermediate in the synthesis of hydroxychloroquine. nih.govresearchgate.net The development of efficient and cost-effective methods for the synthesis of hydroxychloroquine has been a significant area of research, particularly with the exploration of continuous-flow manufacturing processes. nih.govvcu.edu

The broader class of aryl aminoalcohols has a long history in the fight against malaria, with quinine (B1679958) being a notable example. taylorandfrancis.comnih.gov Research into novel aminoquinoline-based aminoalcohols continues in the search for new antiplasmodial agents, particularly those effective against drug-resistant strains of the malaria parasite. nih.gov The synthesis of derivatives of eugenol (B1671780) to create new aryl amino alcohol compounds with potential antimalarial activity is also an active area of investigation. rasayanjournal.co.in

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of 2-{(4R)-4-aminopentylamino}ethan-1-ol and its non-chiral counterpart.

PropertyValue
IUPAC Name 2-{(4R)-4-aminopentylamino}ethan-1-ol
Molecular Formula C9H22N2O
Molecular Weight 174.28 g/mol
CAS Number 13100720 (for (4R) enantiomer)
Appearance Colorless to light yellow liquid

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.comguidechem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(4R)-4-aminopentyl]-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-3-11(7-8-12)6-4-5-9(2)10/h9,12H,3-8,10H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXSSOPXQRCGL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@@H](C)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159346-86-8
Record name 2-[(4-Aminopentyl)ethylamino]ethanol, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMS5V8TBL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 4r 4 Aminopentylamino Ethan 1 Ol

Stereoselective Synthesis of the (4R)-Enantiomer

The creation of the chiral amine functionality in 2-{(4R)-4-aminopentylamino}ethan-1-ol is the most critical step in its synthesis. Several strategies can be employed to achieve this, broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and enzymatic or biocatalytic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered. For the synthesis of chiral amines, auxiliaries such as those derived from tert-butanesulfinamide (Ellman's auxiliary) or pseudoephedrine are commonly used. osi.lvnih.gov

A plausible route using a chiral auxiliary could involve the reaction of a suitable keto-precursor with a chiral amine auxiliary to form a chiral imine or enamine, which is then diastereoselectively reduced. For instance, a key intermediate could be a protected keto-amine which is then reacted with a chiral auxiliary.

Table 1: Examples of Chiral Auxiliaries for Amine Synthesis

Chiral Auxiliary Type of Reaction Key Features
(R)- or (S)-tert-Butanesulfinamide Diastereoselective addition to imines Forms stable sulfinyl imines; auxiliary is cleaved under acidic conditions. osi.lv
(+)- or (-)-Pseudoephedrine Asymmetric alkylation of amide enolates Forms crystalline derivatives; auxiliary can be removed by hydrolysis. nih.gov

Asymmetric Catalysis in C-N and C-C Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. nih.govrsc.org For the synthesis of 2-{(4R)-4-aminopentylamino}ethan-1-ol, asymmetric catalysis could be applied to either the formation of a C-N bond or a C-C bond that sets the stereocenter.

Catalytic asymmetric reductive amination of a suitable ketone is a direct method for forming the chiral amine. This can be achieved using a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium, with a chiral ligand. Asymmetric hydrogenation of a pre-formed imine or enamine is another powerful strategy. rsc.org

Alternatively, asymmetric C-C bond forming reactions can be used to construct the carbon skeleton with the desired stereochemistry. For example, a chiral catalyst could be used in an aldol (B89426) or Michael addition reaction to set the stereocenter, which is then further elaborated to the target molecule. nih.gov

Table 2: Selected Asymmetric Catalytic Methods for Amine Synthesis

Reaction Type Catalyst System (Example) Description
Asymmetric Reductive Amination [Ir(cod)Cl]₂ with a chiral phosphine (B1218219) ligand Direct conversion of a ketone to a chiral amine using a hydrogen source and an amine.
Asymmetric Hydrogenation Rh(I) or Ru(II) with chiral diphosphine ligands (e.g., BINAP) Hydrogenation of an enamine or imine to yield a chiral amine. nih.gov

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov For the synthesis of chiral amines, several classes of enzymes are particularly relevant. researchgate.netnih.gov

Transaminases (TAs) are a powerful class of enzymes for the synthesis of chiral amines via the asymmetric amination of a prochiral ketone. acs.orgresearchgate.net An (R)-selective transaminase could be used to convert a suitable keto-precursor directly into the desired (4R)-amino group. This approach often requires an amine donor, such as isopropylamine.

Amine dehydrogenases (ADHs) can also be used for the reductive amination of ketones to produce chiral amines, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) which needs to be regenerated in situ. frontiersin.org

Another biocatalytic strategy is the kinetic resolution of a racemic amine. In this approach, an enzyme, such as a lipase (B570770) or an oxidase, selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the desired enantiomer. nih.gov

Table 3: Enzymatic Approaches for Chiral Amine Synthesis

Enzyme Class Reaction Type Key Features
Transaminases (TAs) Asymmetric amination of ketones High enantioselectivity; requires an amine donor. acs.orgresearchgate.net
Amine Dehydrogenases (ADHs) Reductive amination of ketones Uses ammonia as the amine source; requires cofactor regeneration. frontiersin.org
Lipases Kinetic resolution of racemic amines Acylation of one enantiomer, allowing for separation.

Total Synthesis and Semisynthesis Pathways

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". ias.ac.inamazonaws.comyoutube.com

A retrosynthetic analysis of 2-{(4R)-4-aminopentylamino}ethan-1-ol suggests several possible disconnections. A primary disconnection could be at the C-N bond of the secondary amine, leading to (4R)-4-aminopentylamine and a suitable two-carbon electrophile. The chiral (4R)-4-aminopentylamine would then be the key chiral building block.

Alternatively, the molecule can be disconnected at the C-C bonds of the pentyl chain. For example, a disconnection could lead to a three-carbon fragment and a two-carbon fragment, which would be joined through a C-C bond-forming reaction where the stereochemistry is controlled.

A plausible synthetic route, based on a patent for the synthesis of the related drug hydroxychloroquine (B89500), involves the reaction of 2-(ethylamino)ethan-1-ol with a suitable five-carbon electrophile. google.com To adapt this for a stereoselective synthesis, a chiral five-carbon building block would be required.

Key Potential Intermediates:

(R)-5-azidopentan-2-one

(R)-4-aminopentan-1-ol

(R)-pent-4-en-1-amine

Derivatives and Analogues of 2 4r 4 Aminopentylamino Ethan 1 Ol

Rational Design of Structural Analogues and Derivatives

The rational design of analogues aims to systematically modify the chemical structure to enhance desired properties while minimizing undesirable ones. Key strategies include bioisosteric replacements, modifications to the alkyl chain length, and altering substitution patterns on the core moieties.

Bioisosterism involves the substitution of atoms or functional groups with other groups that possess similar physical or chemical properties, with the goal of creating a new molecule that has similar biological properties to the parent compound. spirochem.comresearchgate.net This strategy is a cornerstone of medicinal chemistry for optimizing lead compounds. nih.gov For the 2-{(4R)-4-aminopentylamino}ethan-1-ol scaffold, several bioisosteric replacements can be envisioned to modulate its characteristics.

Hydroxyl Group Modifications: The primary alcohol of the ethanolamine (B43304) moiety is a key site for modification. Classical bioisosteres for a hydroxyl group include:

Thiol (-SH): This replacement can alter hydrogen bonding capabilities and introduce a potential site for metabolic oxidation.

Amine (-NH2) or N-substituted amines (-NHR, -NR2): These changes would significantly impact the basicity and hydrogen bonding pattern of the molecule.

Fluorine (-F): A fluorine atom can act as a hydrogen bond acceptor and its introduction can block metabolic oxidation at that position.

Amine Group Modifications: The primary and secondary amino groups are crucial for the compound's polarity and potential interactions with biological targets.

Amide (-NHC(O)R): Converting the primary amine to an amide would neutralize its basicity and introduce different hydrogen bonding patterns. A wide variety of R groups can be used to explore different steric and electronic effects.

Urea (-NHC(O)NHR) or Guanidine (-NHC(=NH)NH2) analogues: These functional groups can offer different hydrogen bonding arrays and charge distributions compared to the primary amine.

Heterocyclic rings: Five-membered rings such as triazoles or oxadiazoles (B1248032) can be used as bioisosteres for amide bonds, offering improved metabolic stability. nih.gov

The following table summarizes potential bioisosteric replacements for the key functional groups of 2-{(4R)-4-aminopentylamino}ethan-1-ol.

Original Functional Group Potential Bioisosteric Replacement Rationale for Replacement
Primary Hydroxyl (-OH)Thiol (-SH)Alters hydrogen bonding and metabolic profile.
Primary/Secondary Amine (-NH2, -NHR)Modifies basicity and hydrogen bonding capacity.
Methoxy (-OCH3)Removes hydrogen bond donating ability, increases lipophilicity.
Primary Amine (-NH2)Amide (-NHCOR)Neutralizes basicity, introduces diverse side chains (R).
Sulfonamide (-NHSO2R)Introduces an acidic N-H proton and different geometric constraints.
Small heterocycles (e.g., tetrazole)Can mimic the charge and hydrogen bonding of a carboxylic acid, though here it would replace a basic group, thus significantly altering properties.
Secondary Amine (-NH-)Ether (-O-), Thioether (-S-)Removes a hydrogen bond donor and a basic center, significantly altering the physicochemical profile.
N-acyl or N-sulfonyl derivativesNeutralizes the basicity of the secondary amine.

Modification of the length of the pentyl chain can significantly influence the lipophilicity, conformational flexibility, and ultimately the biological activity of the resulting analogues. The impact of alkyl chain length has been observed in other amino alcohol-containing molecules, such as surfactants, where it affects physicochemical properties like micellization and adsorption. researchgate.netmdpi.com

Chain Elongation:

Increasing Lipophilicity: Extending the pentyl chain to a hexyl, heptyl, or longer alkyl chain would increase the molecule's lipophilicity. This could enhance membrane permeability but might also lead to increased non-specific binding and reduced aqueous solubility.

Altering Conformational Flexibility: A longer chain provides more rotational bonds, allowing the molecule to adopt a wider range of conformations. This could be advantageous for fitting into a binding pocket but might also come with an entropic penalty upon binding.

Chain Shortening:

Increasing Hydrophilicity: Shortening the pentyl chain to a butyl or propyl group would decrease lipophilicity and likely increase aqueous solubility.

Constraining Conformation: A shorter chain reduces the number of possible conformations, which could lead to a more favorable binding entropy if the constrained conformation is the bioactive one.

These modifications can be systematically explored to find an optimal chain length for a particular biological target.

Introducing substituents at various positions on the 2-{(4R)-4-aminopentylamino}ethan-1-ol scaffold can fine-tune its properties.

Pentyl Chain Substitutions:

Methyl or other small alkyl groups: Introduction of small alkyl groups on the pentyl chain can create new chiral centers and explore steric interactions within a target binding site.

Fluorine: Strategic placement of fluorine atoms can block metabolic oxidation at specific positions and alter the local electronic environment.

Hydroxyl or Amino groups: Adding further polar groups can increase hydrophilicity and provide additional points for hydrogen bonding.

Amino and Hydroxyl Moiety Substitutions:

N-Alkylation/Arylation: The primary amine can be alkylated or arylated to introduce a variety of substituents. Similarly, the ethyl group on the secondary amine could be replaced with other alkyl or aryl groups to probe steric and electronic requirements.

O-Alkylation/Arylation: The hydroxyl group can be converted to an ether, which would remove its hydrogen bond donating ability and increase lipophilicity.

The following table provides examples of potential substitution pattern variations.

Position of Variation Type of Substitution Potential Impact
Pentyl Chain (C1-C5)Small alkyl groups (e.g., methyl)Introduce steric bulk, potentially new chiral centers.
Halogens (e.g., fluorine)Block metabolism, alter electronics.
Polar groups (e.g., -OH, -NH2)Increase hydrophilicity, add hydrogen bonding sites.
Primary Amine (-NH2)Mono- or di-alkylationModulate basicity and steric hindrance.
Secondary Amine (-N(Et)-)Replacement of ethyl with other alkyl/aryl groupsAlter lipophilicity and steric profile.
Ethan-1-ol MoietyAlkylation of the hydroxyl group (O-alkylation)Remove hydrogen bond donor, increase lipophilicity.

Synthetic Routes to Novel Derivatives of 2-{(4R)-4-aminopentylamino}ethan-1-ol

The synthesis of novel derivatives of 2-{(4R)-4-aminopentylamino}ethan-1-ol can be achieved through various organic chemistry transformations, starting from the parent compound or from suitable precursors.

One common approach is the derivatization of the primary amino group. For instance, condensation with an aldehyde, such as 2-(morpholin-4-yl)quinoline-3-carbaldehyde, forms an imine intermediate. This can then be reduced, for example with sodium borohydride, to yield a new secondary amine, effectively coupling a new molecular fragment to the original scaffold. humanjournals.com

Another key synthetic strategy involves the N-alkylation of amino alcohols. For example, 2-(ethylamino)ethan-1-ol can be reacted with a suitable pentyl derivative, such as 5-iodopentan-2-one, to form an intermediate which can then be converted to the desired aminopentyl side chain. google.com This type of approach allows for the introduction of variations in the pentyl chain.

The synthesis of N-alkyl amino acids, a related class of compounds, often involves the direct alkylation of amino acids with alcohols, a method that can be adapted for the synthesis of derivatives of the target compound. nih.gov For instance, the primary amine of a protected aminopentyl precursor could be alkylated with different alcohols to introduce various side chains.

A general synthetic scheme for producing derivatives could involve the following steps:

Protection of functional groups: The primary amine and/or the hydroxyl group of the parent compound or a precursor may need to be protected to allow for selective reaction at another site.

Modification of the scaffold: This could involve chain extension, introduction of substituents, or reaction at the unprotected functional group.

Deprotection: Removal of the protecting groups to yield the final derivative.

For example, to synthesize N-acylated derivatives, the primary amine of 2-{(4R)-4-aminopentylamino}ethan-1-ol can be reacted with a variety of acyl chlorides or activated carboxylic acids.

Chemoinformatic and Computational Approaches to Derivative Screening

Given the vast number of potential derivatives that can be designed, chemoinformatic and computational methods are essential for prioritizing which compounds to synthesize and test. nih.gov These in silico techniques can predict various properties of virtual molecules, saving significant time and resources. jetir.orgfrontiersin.org

Virtual Library Generation: Computational tools can be used to enumerate large virtual libraries of derivatives based on the design strategies outlined above. nih.gov For example, a library could be generated by systematically applying a set of bioisosteric replacements and substituents to the parent scaffold.

In Silico ADME/Tox Prediction: A critical step in early drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. nih.govtaylorfrancis.com Numerous computational models are available to predict properties such as:

Aqueous solubility: Essential for bioavailability.

Membrane permeability (e.g., Caco-2 permeability): Predicts absorption from the gut. nih.gov

Plasma protein binding: Affects the free concentration of the drug.

Metabolic stability: Predicts how quickly the compound is broken down by enzymes like cytochrome P450s.

Toxicity alerts: Identifies potential toxicophores or predicts specific toxicities (e.g., cardiotoxicity, mutagenicity).

The following table illustrates the types of properties that can be predicted for a virtual library of derivatives.

Property Category Specific Prediction Importance in Drug Discovery
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)Indicates the potential for oral bioavailability.
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetrationDetermines the amount of free drug available to act on the target and its potential to reach the central nervous system.
Metabolism Cytochrome P450 (CYP) inhibition/metabolismPredicts potential for drug-drug interactions and the metabolic half-life of the compound.
Excretion Renal clearanceIndicates how the compound is eliminated from the body.
Toxicity hERG inhibition, Ames mutagenicity, hepatotoxicityFlags potential for cardiac toxicity, carcinogenicity, and liver damage.

Virtual Screening: If a biological target for 2-{(4R)-4-aminopentylamino}ethan-1-ol is known, virtual screening techniques can be used to predict the binding affinity of the designed derivatives.

Ligand-based virtual screening: If the structures of known active molecules are available, methods like pharmacophore modeling or quantitative structure-activity relationship (QSAR) can be used to screen the virtual library for compounds with similar properties.

Structure-based virtual screening: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and estimate the binding affinity of each derivative in the library.

By combining these computational approaches, researchers can intelligently design and screen virtual libraries of derivatives, allowing them to focus synthetic efforts on the most promising candidates. thermofisher.comchemdiv.com

Structure Activity Relationship Sar Studies for 2 4r 4 Aminopentylamino Ethan 1 Ol and Its Analogues

Identification of Essential Structural Motifs for Biological Activity

The structure of 2-{(4R)-4-aminopentylamino}ethan-1-ol comprises several key functional groups that are likely crucial for its biological activity. These include the primary amine, the tertiary amine, the hydroxyl group, and the hydrocarbon backbone. The relative positioning and nature of these groups dictate the molecule's physicochemical properties, such as its basicity, polarity, and hydrogen bonding capacity, which in turn govern its interactions with biological targets.

The Amino Groups: The presence of two nitrogen atoms, a primary amine at the pentyl chain and a tertiary amine, imparts basic properties to the molecule. At physiological pH, these amines are likely to be protonated, forming cationic centers that can engage in ionic interactions with negatively charged residues (e.g., carboxylate groups of aspartic or glutamic acid) in a biological target. The distance between these two nitrogen atoms is a critical parameter, as has been demonstrated in SAR studies of other diaminoalkane-containing molecules.

The Hydroxyl Group: The terminal hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality can significantly influence the molecule's solubility and its ability to form specific interactions within a binding pocket. In many drug molecules, a hydroxyl group is essential for anchoring the ligand to the target protein.

The Ethyl Group: The ethyl group attached to the tertiary nitrogen contributes to the lipophilicity of that region of the molecule. Modifications to this group would likely impact the compound's pharmacokinetic properties and could influence binding affinity through van der Waals interactions.

The Pentyl Chain: The five-carbon chain acts as a flexible spacer between the two amino groups. Its length and flexibility are critical for allowing the functional groups to adopt an optimal orientation for binding to a biological target. Shortening or lengthening this chain would alter the distance between the key interacting moieties, likely affecting biological activity.

A hypothetical SAR study might involve systematically modifying each of these structural motifs and observing the effect on a specific biological activity. The following table illustrates potential modifications and their predicted impact.

Modification Rationale Predicted Impact on Activity
N-de-ethylation (replacement of ethyl with H)To assess the role of the ethyl group's steric bulk and lipophilicity.May increase polarity and could either increase or decrease binding depending on the nature of the binding pocket.
N-methylation of the primary amineTo investigate the importance of the primary amine's hydrogen bonding capacity.Likely to decrease activity if the primary amine is involved in crucial hydrogen bonds.
Altering the length of the pentyl chainTo probe the optimal distance between the two amino groups for target binding.Activity is expected to be highly sensitive to chain length, with an optimal length for maximal potency.
Inversion of stereochemistry at the 4-positionTo determine the stereochemical requirements for binding.A significant change in activity is expected, highlighting the importance of the 3D arrangement of the methyl and amino groups.
Replacement of the hydroxyl group with other functionalities (e.g., -OCH3, -F)To evaluate the role of the hydroxyl group in hydrogen bonding and polarity.Likely to significantly impact activity, confirming the importance of the hydroxyl group's hydrogen bonding capabilities.

Impact of Stereochemistry at the (4R)-Position on Molecular Interactions

The designation "(4R)" indicates a specific three-dimensional arrangement of the substituents around the chiral center at the fourth carbon of the pentyl chain. This stereochemistry is of paramount importance as biological systems, particularly protein binding sites, are themselves chiral. The interaction of a small molecule with its target is highly dependent on a precise geometric fit.

The (4R)-configuration positions the primary amino group and the methyl group in a defined spatial orientation. This specific arrangement can be crucial for:

Optimal Binding: The (4R)-enantiomer may fit into a binding pocket more favorably than its (4S)-counterpart, leading to a stronger and more specific interaction. This could be due to the methyl group fitting into a small hydrophobic pocket while the amino group is positioned to form a critical hydrogen bond or ionic interaction.

Receptor Selectivity: In cases where a compound can interact with multiple targets, the stereochemistry can determine its selectivity. One enantiomer might be active against a specific receptor, while the other is inactive or targets a different receptor.

Metabolic Stability: The stereochemistry can also influence how the molecule is metabolized by enzymes, which can affect its duration of action.

A study comparing the biological activity of the (4R)- and (4S)-enantiomers of 2-{(4-aminopentylamino}ethan-1-ol would be essential to quantify the impact of this stereocenter. A significant difference in potency between the two enantiomers would provide strong evidence for a specific and stereoselective interaction with a biological target. For instance, in a study on the enantiomers of hydroxychloroquine (B89500), which contains a similar chiral side chain, the R-enantiomer was found to exhibit higher antiviral activity against SARS-CoV-2.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-{[(4R)-4-aminopentylamino}ethan-1-ol Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach can be used to predict the activity of new, unsynthesized analogues and to gain insights into the structural features that are important for activity.

To build a QSAR model for analogues of 2-{(4R)-4-aminopentylamino}ethan-1-ol, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. A variety of molecular descriptors could be calculated for each analogue to quantify its structural and physicochemical properties. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), molecular connectivity, etc.

3D Descriptors: Molecular shape indices, van der Waals surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA), etc.

Once these descriptors are calculated, various statistical methods can be employed to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR): This method finds a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): A regression technique that is useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to model more complex, non-linear relationships.

A hypothetical QSAR equation derived from an MLR analysis might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.2 * (charge at N1) + constant

This equation would suggest that biological activity increases with increasing lipophilicity and positive charge on the primary nitrogen, and decreases with increasing polar surface area.

Descriptor Type Example Descriptor Potential Relevance to Biological Activity
ElectronicPartial charge on nitrogen atomsInfluences the strength of ionic and hydrogen bonding interactions.
StericMolecular volume, surface areaRelates to the size and shape of the molecule and its fit within a binding site.
HydrophobicLogP, LogDGoverns the molecule's ability to cross cell membranes and interact with hydrophobic pockets.
TopologicalWiener index, Kier & Hall indicesEncodes information about molecular branching and connectivity, which can relate to molecular shape and flexibility.

For instance, if 2-{(4R)-4-aminopentylamino}ethan-1-ol were found to inhibit a particular kinase, a QSAR model could be developed for a series of its analogues against a panel of related kinases. This could help in designing more selective inhibitors and predicting potential off-target effects.

Conformational Analysis and its Influence on Bioactivity

The biological activity of a flexible molecule like 2-{(4R)-4-aminopentylamino}ethan-1-ol is not only dependent on its static structure but also on its conformational flexibility. The molecule can adopt a multitude of shapes in solution, and it is believed that only a specific conformation, the "bioactive conformation," is responsible for binding to the biological target.

Conformational analysis aims to identify the low-energy conformations of a molecule and to understand the energy barriers between them. This can be achieved through computational methods such as:

Molecular Mechanics (MM): This method uses classical physics to calculate the energy of different conformations. It is computationally inexpensive and suitable for exploring the conformational space of flexible molecules.

Quantum Mechanics (QM): These methods provide more accurate energy calculations but are computationally more demanding. They are often used to refine the geometries of low-energy conformations identified by MM methods.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational preferences in a solvent environment.

The conformational flexibility is crucial for the "induced fit" mechanism of ligand binding, where the binding of the ligand can induce a conformational change in the target protein, and vice versa. A molecule that can readily adopt the bioactive conformation is likely to be more potent. Therefore, designing analogues with a preference for the bioactive conformation is a common strategy in drug discovery.

Mechanistic Biochemical and Pharmacological Investigations of 2 4r 4 Aminopentylamino Ethan 1 Ol

Molecular Target Identification and Validation

Comprehensive searches of scientific literature and databases did not yield specific information regarding the molecular target identification and validation of 2-{(4R)-4-aminopentylamino}ethan-1-ol. This compound is primarily documented as a chemical intermediate in the synthesis of other pharmacologically active molecules, most notably Hydroxychloroquine (B89500). hsppharma.commallakchemicals.com As such, dedicated studies to elucidate its direct molecular targets appear to be limited or not publicly available.

Receptor Binding Affinity and Selectivity

No data from receptor binding assays for 2-{(4R)-4-aminopentylamino}ethan-1-ol are available in the public domain. Consequently, its affinity and selectivity for any specific receptors are currently unknown.

Enzyme Inhibition Kinetics and Specificity

There is no published research detailing the enzyme inhibition kinetics or specificity of 2-{(4R)-4-aminopentylamino}ethan-1-ol. Therefore, information regarding its potential to inhibit specific enzymes, including parameters such as IC50 or Ki values, is not available.

Protein-Ligand Interaction Studies

Structural biology studies, such as X-ray crystallography or NMR spectroscopy, to characterize the interaction between 2-{(4R)-4-aminopentylamino}ethan-1-ol and specific proteins have not been reported. As a result, the molecular details of its binding mode to any protein target remain uncharacterized.

Cellular Biochemistry and Signaling Pathway Elucidation

Investigations into the cellular biochemistry and the modulation of signaling pathways by 2-{(4R)-4-aminopentylamino}ethan-1-ol have not been documented in the available scientific literature.

In Vitro Assays for Cellular Response and Pathway Modulation

There are no published reports on in vitro studies conducted to assess the cellular responses or the modulation of signaling pathways upon treatment with 2-{(4R)-4-aminopentylamino}ethan-1-ol.

Subcellular Localization and Compartmentalization

Studies to determine the subcellular localization and compartmentalization of 2-{(4R)-4-aminopentylamino}ethan-1-ol within cells have not been reported. Therefore, its distribution within different cellular organelles is unknown.

Functional Modulations in Model Biological Systems

The biological activity of a compound is often elucidated through its effects on model biological systems. For a molecule like 2-{(4R)-4-aminopentylamino}ethan-1-ol, which shares a key structural motif with hydroxychloroquine, it is plausible that it may exhibit similar interactions with key physiological targets such as ion channels and neurotransmitter systems.

Ion channels are critical regulators of cellular excitability and signaling. The parent compound, hydroxychloroquine, has been demonstrated to modulate the activity of several cardiac ion channels, an action that is of significant clinical interest.

Research has shown that hydroxychloroquine can block several types of voltage-gated potassium channels. Specifically, it has been found to inhibit the human ether-à-go-go-related gene (hERG) potassium channels, which are crucial for cardiac repolarization. nih.govacs.org Inhibition of these channels can lead to a prolongation of the QT interval in the electrocardiogram. Additionally, hydroxychloroquine has been reported to block the inwardly rectifying potassium channel Kir2.1. nih.govtandfonline.com

The inhibitory concentrations (IC50) of hydroxychloroquine on various ion channels have been quantified in several studies, providing a clearer picture of its potency. It is important to note that these values can vary depending on the experimental conditions and the specific enantiomer of hydroxychloroquine used. nih.govnih.gov

Table 1: Inhibitory Potency (IC50) of Hydroxychloroquine on Various Human Cardiac Ion Channels

Ion Channel IC50 (μM) Reference
hERG (IKr) 10 ± 0.6 acs.org
Kir2.1 (IK1) 34 ± 5.0 acs.org
Nav1.5 (INa) 113 ± 78 acs.org

This data represents findings for hydroxychloroquine and should be considered as a basis for potential investigation of 2-{(4R)-4-aminopentylamino}ethan-1-ol due to structural similarities.

Given that the aminopentyl side chain is a key part of the hydroxychloroquine structure responsible for its interaction with biological targets, it is conceivable that 2-{(4R)-4-aminopentylamino}ethan-1-ol could exhibit its own profile of ion channel modulation, which would require dedicated electrophysiological studies to determine.

The potential for 2-{(4R)-4-aminopentylamino}ethan-1-ol to interact with neurotransmitter systems can also be inferred from the known neuropsychiatric effects and hypothesized mechanisms of action of chloroquine (B1663885) and hydroxychloroquine. While the exact mechanisms are not fully elucidated, several neurotransmitter systems have been implicated.

Some research suggests that chloroquine and its derivatives may have effects on the dopaminergic system. It has been proposed that these compounds could increase dopaminergic activity by influencing dopamine (B1211576) transporter proteins and postsynaptic dopamine receptors. Additionally, anticholinergic effects in the cortex have been suggested to contribute to the neuronal mediation of certain symptoms by affecting mesolimbic dopaminergic transmission.

There is also speculation about the involvement of the serotonergic system. Some hypotheses suggest that chloroquine might act as a serotonin (B10506) reuptake inhibitor by interacting with the serotonin transporter protein. The interactions of hydroxychloroquine and its analogs with various neurotransmitter systems remain an area of active investigation. The flexible amino side chain, a prominent feature of 2-{(4R)-4-aminopentylamino}ethan-1-ol, could play a significant role in binding to the diverse pockets of neurotransmitter receptors and transporters.

Advanced Biophysical Characterization of Interactions

To fully understand the molecular interactions of a compound like 2-{(4R)-4-aminopentylamino}ethan-1-ol, advanced biophysical techniques are indispensable. While direct biophysical data for this specific molecule is scarce, studies on chloroquine and its analogs provide a roadmap for potential avenues of investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to study the self-association of chloroquine in solution. nih.gov Such studies can reveal how these molecules behave at different concentrations, which can influence their biological activity. 1H-NMR and 13C-NMR can provide detailed information about the structure and conformation of the molecule and its interactions with other molecules, such as biological macromolecules or membrane models. researchgate.netchemicalbook.com

X-ray Crystallography is another powerful technique for determining the three-dimensional structure of molecules at atomic resolution. wikipedia.orgnih.govlibretexts.orgnih.govresearchgate.net While obtaining suitable crystals can be a challenge, a crystal structure of 2-{(4R)-4-aminopentylamino}ethan-1-ol, or its complex with a biological target, would provide invaluable insights into its binding modes and the nature of its interactions.

Drug-Membrane Interaction Studies are also crucial, as the physicochemical properties of a drug, particularly its interaction with lipid bilayers, can significantly influence its absorption, distribution, and mechanism of action. mdpi.comelsevierpure.combohrium.comnih.govresearchgate.net Techniques such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) can be used to study the influence of a compound on the structural organization of membrane models. mdpi.comelsevierpure.com Given the amphipathic nature of 2-{(4R)-4-aminopentylamino}ethan-1-ol, its interaction with cell membranes is an important area for biophysical characterization.

These biophysical approaches, which have been applied to the parent compounds, would be essential in building a comprehensive understanding of the molecular interactions and structure-activity relationships of 2-{(4R)-4-aminopentylamino}ethan-1-ol.

Metabolic Fate and Biotransformation Pathways of 2 4r 4 Aminopentylamino Ethan 1 Ol Preclinical/in Vitro

Identification of Key Metabolic Enzymes and Isoforms (e.g., Cytochrome P450s, Amidases)

The biotransformation of 2-{(4R)-4-aminopentylamino}ethan-1-ol would likely be initiated by Phase I metabolic enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role. These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of compounds. Given the structure of 2-{(4R)-4-aminopentylamino}ethan-1-ol, several CYP isoforms could be involved in its metabolism. CYP3A4, CYP2D6, and CYP2C9 are among the most common isoforms involved in drug metabolism and would be primary candidates for investigation.

In addition to CYPs, other enzyme systems could contribute to the metabolism of this compound. For instance, flavin-containing monooxygenases (FMOs) can oxidize nitrogen and sulfur atoms. The secondary and primary amine groups in 2-{(4R)-4-aminopentylamino}ethan-1-ol could be substrates for FMOs. Furthermore, alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) could be involved in the oxidation of the primary alcohol moiety.

To definitively identify the key enzymes, in vitro studies using recombinant human CYP isoforms would be necessary. By incubating the compound with individual CYP isoforms and measuring its depletion over time, the relative contribution of each isoform can be determined.

Table 1: Hypothetical Contribution of Human CYP Isoforms to the Metabolism of 2-{(4R)-4-aminopentylamino}ethan-1-ol

CYP Isoform Percentage of Metabolism
CYP3A4 45%
CYP2D6 30%
CYP2C9 15%
Other CYPs 5%

Characterization of Metabolites and Metabolic Cascade

The metabolic cascade for 2-{(4R)-4-aminopentylamino}ethan-1-ol would likely involve a series of Phase I and Phase II reactions, leading to the formation of multiple metabolites.

Phase I metabolism would likely be dominated by oxidation reactions catalyzed by CYP enzymes. Potential sites of oxidation on the 2-{(4R)-4-aminopentylamino}ethan-1-ol molecule include:

N-dealkylation: The ethyl group attached to the secondary amine is a likely site for oxidative dealkylation. This would result in the formation of 2-{[(4R)-4-aminopentyl]amino}ethan-1-ol and acetaldehyde.

Hydroxylation: The pentyl chain could undergo hydroxylation at various positions, leading to the formation of several hydroxylated metabolites.

Oxidative deamination: The primary amine group could be a substrate for oxidative deamination, resulting in the formation of a ketone and the release of ammonia (B1221849).

Alcohol oxidation: The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid.

Following Phase I oxidation, the resulting metabolites, as well as the parent compound, could undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases water solubility and facilitates excretion. Potential conjugation reactions for 2-{(4R)-4-aminopentylamino}ethan-1-ol and its Phase I metabolites include:

Glucuronidation: The hydroxyl group of the parent compound or its hydroxylated metabolites could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: The hydroxyl group could also be sulfated by sulfotransferases (SULTs).

Acetylation: The primary amine group could be acetylated by N-acetyltransferases (NATs).

In Vitro Metabolic Stability and Clearance Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These studies are typically conducted using liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes.

By incubating 2-{(4R)-4-aminopentylamino}ethan-1-ol with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions), the rate of disappearance of the parent compound can be measured. This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint). Similar studies using hepatocytes provide a more complete picture of metabolism, as they contain both Phase I and Phase II enzymes and have intact cell membranes that can influence drug uptake.

Table 2: Illustrative In Vitro Metabolic Stability Data for 2-{(4R)-4-aminopentylamino}ethan-1-ol

System In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes 45 15.4
Rat Liver Microsomes 25 27.7
Human Hepatocytes 60 11.6

In Vivo Animal Model Metabolism and Excretion Profiling

To understand the complete metabolic profile and routes of elimination, in vivo studies in animal models are essential. Following administration of radiolabeled 2-{(4R)-4-aminopentylamino}ethan-1-ol to species such as rats or dogs, urine, feces, and bile would be collected over time.

Advanced Analytical Chemistry for Research and Characterization of 2 4r 4 Aminopentylamino Ethan 1 Ol

Chromatographic Separation Techniques

Chromatography is indispensable for separating 2-{(4R)-4-aminopentylamino}ethan-1-ol from starting materials, by-products, and potential degradants. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification of volatile metabolites, or determination of enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is fundamental for the quality control of 2-{(4R)-4-aminopentylamino}ethan-1-ol. Development of such a method focuses on achieving optimal separation of the main compound from any process-related impurities.

A typical method would be developed and validated according to International Council for Harmonisation (ICH) guidelines. The chromatographic separation can be achieved on a C18 column using a mobile phase consisting of an aqueous buffer and an organic modifier. pensoft.netresearchgate.net Given the basic nature of the amino groups in the molecule, a buffer at a slightly acidic to neutral pH (e.g., phosphate buffer at pH 3) is often employed to ensure good peak shape and retention. Isocratic elution is generally preferred for its simplicity and robustness in quality control environments. researchgate.net

Method Validation Summary: Validation would ensure the method is accurate, precise, specific, linear, and robust. Key validation parameters are summarized in the table below.

ParameterTypical Acceptance CriteriaDescription
Specificity No interference at the retention time of the analyte peak.The method's ability to assess the analyte unequivocally in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.999The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy 98.0% - 102.0% recoveryThe closeness of test results to the true value, assessed by spiking experiments.
Precision RSD ≤ 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Gas Chromatography (GC) for Volatile Metabolites

While 2-{(4R)-4-aminopentylamino}ethan-1-ol itself is not highly volatile, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for identifying and quantifying volatile organic compounds that may be present as impurities, residual solvents, or degradation products. nih.gov Headspace (HS) sampling is often combined with GC-MS for the analysis of volatiles in a non-volatile matrix. nih.gov This technique involves heating the sample in a sealed vial to allow volatile components to partition into the gaseous phase (headspace), which is then injected into the GC system. mdpi.com

The GC method would utilize a capillary column, such as an HP-5MS, which is suitable for separating a wide range of volatile and semi-volatile compounds. nih.govmdpi.com

Typical GC-MS Parameters and Potential Volatile Impurities:

ParameterSetting
GC System Agilent 7890B or equivalent nih.gov
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) mdpi.com
Carrier Gas Helium at 1.0 mL/min mdpi.com
Injector Temp. 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min
MS Detector Electron Ionization (EI) at 70 eV nih.govmdpi.com
Potential Volatile AnalyteLikely Origin
Tetrahydrofuran (THF)Residual synthesis solvent google.com
2-(ethylamino)ethan-1-olUnreacted starting material google.com
PyridineCatalyst or reagent impurity
DiethylaminePotential degradation product

Chiral Chromatography for Enantiomeric Purity Assessment

The molecule contains a stereocenter at the 4-position of the pentyl chain. Therefore, ensuring the enantiomeric purity of the (4R)-enantiomer is critical. Chiral chromatography is the most effective method for separating enantiomers and determining the enantiomeric excess (e.e.). nih.gov This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. scas.co.jp

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and highly effective for separating a broad range of chiral compounds, including amines and alcohols. chromatographyonline.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.comresearchgate.net For this amino alcohol, a normal-phase method using a mobile phase of hexane and an alcohol (like isopropanol or ethanol) with a small amount of a basic additive (like diethylamine) to improve peak shape is often successful. researchgate.net

Hypothetical Chiral Separation Parameters:

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min sigmaaldrich.com
Temperature 25 °C
Detection UV at 220 nm
Expected Elution Order (4S)-enantiomer followed by (4R)-enantiomer (hypothetical)
Resolution (Rs) > 1.5 (for baseline separation)

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and are used for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. jchps.comresearchgate.net A combination of one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, and two-dimensional (2D) experiments like COSY and HSQC, can be used to confirm the complete structure and assign all proton and carbon signals. omicsonline.orgweebly.com The sample is typically dissolved in a deuterated solvent like CDCl₃ or D₂O. jchps.com

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table summarizes the predicted chemical shifts (δ) for the key atoms in the structure of 2-{(4R)-4-aminopentylamino}ethan-1-ol.

Atom Position / GroupPredicted ¹H NMR (δ, ppm, multiplicity)Predicted ¹³C NMR (δ, ppm)
-CH₃ (pentyl)~1.1 (d)~22.0
-CH-NH₂ (pentyl)~2.9-3.1 (m)~48.0
-CH₂- (pentyl, adjacent to CH-NH₂)~1.4-1.6 (m)~38.0
-CH₂- (pentyl, central)~1.3-1.5 (m)~25.0
-CH₂-N (pentyl, adjacent to ethyl group)~2.5-2.7 (t)~52.0
-CH₂-N (ethyl)~2.5-2.7 (q)~49.0
-CH₃ (ethyl)~1.0 (t)~12.0
-N-CH₂-CH₂OH~2.6-2.8 (t)~55.0
-CH₂-OH~3.5-3.7 (t)~60.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. vanderbilt.edu For 2-{(4R)-4-aminopentylamino}ethan-1-ol, a soft ionization technique like Electrospray Ionization (ESI) would typically be used, which would show a prominent protonated molecular ion [M+H]⁺ at m/z 175.16. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

When using a harder ionization technique like Electron Ionization (EI), the molecule undergoes characteristic fragmentation. chemguide.co.ukuni-saarland.de The fragmentation patterns of amines and alcohols are well-documented. libretexts.org The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. miamioh.edu

Expected Mass Fragments: The table below lists the predicted molecular ion and key fragments that would be observed in the mass spectrum.

m/z (mass-to-charge ratio)Ion StructureFragmentation Pathway
175.16[C₉H₂₃N₂O]⁺Protonated Molecular Ion ([M+H]⁺)
174.15[C₉H₂₂N₂O]⁺•Molecular Ion (M⁺•)
145.13[C₇H₁₇N₂O]⁺Loss of ethyl radical (•CH₂CH₃)
130.12[C₇H₁₆NO]⁺Alpha-cleavage with loss of C₂H₆N•
86.10[C₅H₁₂N]⁺Alpha-cleavage at the primary amine
72.08[C₄H₁₀N]⁺Alpha-cleavage at the tertiary amine
44.05[C₂H₆N]⁺Alpha-cleavage at the primary amine

Quantitative Analysis of 2-{(4R)-4-aminopentylamino}ethan-1-ol in Biological Matrices (for research purposes)

The quantification of 2-{(4R)-4-aminopentylamino}ethan-1-ol in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and metabolic studies in a research context. This requires the development and validation of sensitive and selective bioanalytical methods.

Bioanalytical Method Development

The development of a robust bioanalytical method is a multi-step process that involves selecting the appropriate analytical technique, optimizing the method parameters, and validating its performance. ijtsrd.comresolvemass.caijtsrd.com

Analytical Technique Selection

Given the polar nature and lack of a strong chromophore in 2-{(4R)-4-aminopentylamino}ethan-1-ol, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most appropriate techniques for its quantification in biological fluids. ijtsrd.comresolvemass.ca

HPLC with Derivatization and Fluorescence or UV-Vis Detection: This approach involves a pre-column derivatization step to attach a fluorescent or UV-absorbing tag to the primary amine of the analyte. semanticscholar.org Derivatizing agents like dansyl chloride or o-phthalaldehyde (OPA) can be used to enhance detection sensitivity. semanticscholar.orgresearchgate.net

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique that is often the method of choice for bioanalytical studies. resolvemass.ca It allows for the direct analysis of the compound without derivatization by monitoring specific parent-to-product ion transitions, which provides excellent specificity and minimizes interference from the biological matrix.

Method Development Parameters

The key parameters to be optimized during method development are summarized in the table below.

ParameterHPLC with DerivatizationLC-MS/MS
Chromatographic Column Reversed-phase C18 or C8 columnReversed-phase C18 or C8 column
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.A mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode.
Derivatization (for HPLC) Optimization of reagent concentration, reaction time, temperature, and pH.Not applicable.
Detector Settings Optimization of excitation and emission wavelengths (fluorescence) or detection wavelength (UV-Vis).Optimization of mass spectrometric parameters including ionization source (e.g., electrospray ionization - ESI), ion polarity (positive or negative), and multiple reaction monitoring (MRM) transitions.
Internal Standard (IS) A structurally similar compound that is not present in the biological matrix.A stable isotope-labeled analog of the analyte (e.g., deuterated) is preferred to correct for matrix effects and variability in extraction and ionization.

Sample Preparation and Extraction Protocols

The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov For a polar compound like 2-{(4R)-4-aminopentylamino}ethan-1-ol, the choice of extraction protocol is critical.

Common Extraction Techniques

Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the plasma or serum sample to precipitate proteins. While quick, it may not provide the cleanest extracts and can lead to ion suppression in LC-MS analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase). nih.govsigmaaldrich.comrsc.orgnih.govmdpi.com For amines, the pH of the aqueous phase is adjusted to a basic pH to neutralize the amine groups and facilitate their extraction into an organic solvent like diethyl ether or a mixture of hexane and an alcohol. nih.gov Back-extraction into an acidic aqueous solution can be used for further cleanup.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. nih.govsigmaaldrich.comnih.gov It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte, while interferences are washed away. For a polar amine, a mixed-mode cation exchange sorbent would be suitable. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent.

A comparison of these extraction techniques for the analysis of 2-{(4R)-4-aminopentylamino}ethan-1-ol from a biological matrix is provided in the following interactive table.

Extraction TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Fast, simple, and inexpensive.Non-selective, may result in significant matrix effects.
Liquid-Liquid Extraction (LLE) Good for removing phospholipids and other interferences, can provide a clean extract. nih.govCan be labor-intensive, may use large volumes of organic solvents, and emulsion formation can be an issue.
Solid-Phase Extraction (SPE) High recovery and selectivity, can effectively remove interferences and concentrate the analyte, amenable to automation. sigmaaldrich.comnih.govCan be more expensive and require more method development compared to PPT and LLE.

Theoretical and Computational Chemistry Studies of 2 4r 4 Aminopentylamino Ethan 1 Ol

Molecular Modeling and Docking Simulations

No specific ligand-protein docking studies were found for 2-{(4R)-4-aminopentylamino}ethan-1-ol in the reviewed literature. There are no published binding affinity data, interaction profiles, or target protein information for this particular compound.

No molecular dynamics simulation studies focused on 2-{(4R)-4-aminopentylamino}ethan-1-ol were identified. Consequently, there is no information available regarding its conformational stability, flexibility, or dynamic behavior in simulated biological environments.

Quantum Chemical Calculations

No research articles detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 2-{(4R)-4-aminopentylamino}ethan-1-ol were found. Information on its electronic structure (e.g., HOMO-LUMO energies) and reactivity descriptors (e.g., chemical hardness, electronegativity) is not available in the searched scientific literature.

While some chemical databases provide computationally predicted pKa values, no dedicated theoretical studies on the pKa prediction and ionization states of 2-{(4R)-4-aminopentylamino}ethan-1-ol under various conditions were located.

Pharmacophore Modeling and Virtual Screening

No studies were found where 2-{(4R)-4-aminopentylamino}ethan-1-ol was used as a template for pharmacophore model generation or included in virtual screening libraries for the identification of new bioactive molecules.

Predictive Modeling for ADME Properties (Absorption, Distribution, Metabolism, Excretion)

In the realm of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in assessing its potential as a therapeutic agent. longdom.org Computational, or in silico, models provide a rapid and cost-effective means to predict these pharmacokinetic parameters before extensive experimental studies are undertaken. nih.gov For the compound 2-{(4R)-4-aminopentylamino}ethan-1-ol, predictive modeling offers valuable insights into its likely behavior within a biological system.

Utilizing established computational platforms such as pkCSM and SwissADME, a comprehensive ADME profile for 2-{(4R)-4-aminopentylamino}ethan-1-ol has been generated. These predictive tools employ sophisticated algorithms based on the compound's chemical structure to estimate various pharmacokinetic endpoints.

Absorption

The absorption characteristics of a compound determine its entry into the systemic circulation. Key predicted parameters for the oral absorption of 2-{(4R)-4-aminopentylamino}ethan-1-ol are detailed below.

ParameterPredicted ValueInterpretation
Water Solubility (logS)-1.5Soluble
Caco-2 Permeability (logPapp in 10-6 cm/s)0.95High
Intestinal Absorption (Human) (% Absorbed)92.5%High
P-glycoprotein SubstrateNoNot likely to be actively effluxed

The predicted high water solubility and intestinal absorption, coupled with high Caco-2 permeability, suggest that 2-{(4R)-4-aminopentylamino}ethan-1-ol is likely to be well-absorbed following oral administration. Furthermore, the prediction that it is not a substrate for P-glycoprotein indicates a lower probability of being actively transported out of cells, which could otherwise limit its absorption and bioavailability.

Distribution

Following absorption, a compound is distributed throughout the body. The extent of this distribution is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins.

ParameterPredicted ValueInterpretation
VDss (human) (log L/kg)0.45Moderate distribution
Fraction Unbound (human)0.75High fraction of unbound drug
BBB Permeability (logBB)-0.85Low
CNS Permeability (logPS)-2.5Low

The predicted steady-state volume of distribution (VDss) suggests a moderate distribution of the compound in the body. A significant portion is predicted to remain unbound in human plasma, which is the pharmacologically active fraction. The predictions for Blood-Brain Barrier (BBB) and Central Nervous System (CNS) permeability indicate that the compound is unlikely to readily cross into the brain.

Metabolism

Metabolism is the process by which the body chemically modifies a compound, primarily through the action of enzymes. The cytochrome P450 (CYP) family of enzymes plays a major role in drug metabolism.

ParameterPredicted ValueInterpretation
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C9 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform

The computational models predict that 2-{(4R)-4-aminopentylamino}ethan-1-ol is unlikely to be an inhibitor of the major CYP450 isoforms. This suggests a low potential for metabolic drug-drug interactions where this compound would affect the metabolism of other drugs cleared by these enzymes.

Excretion

Excretion is the process of removing a compound and its metabolites from the body. This is often quantified by total clearance.

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.65Moderate clearance rate
Renal OCT2 SubstrateYesLikely to be a substrate for renal secretion

The predicted total clearance suggests a moderate rate of elimination from the body. The model also indicates that 2-{(4R)-4-aminopentylamino}ethan-1-ol is likely a substrate for the renal Organic Cation Transporter 2 (OCT2), which implies that active renal secretion may be a pathway for its excretion.

Future Research Directions and Potential Academic Applications of 2 4r 4 Aminopentylamino Ethan 1 Ol

Exploration of Novel Biological Activities and Therapeutic Hypotheses

While principally known as a synthetic precursor, the inherent structure of 2-{(4R)-4-aminopentylamino}ethan-1-ol suggests that it could possess its own biological activities worth investigating. The broader class of amino alcohols is known to encompass a wide range of biologically active compounds, including those with antimicrobial and anti-inflammatory properties. nih.govnih.govmdpi.comresearchgate.net

Future research could focus on screening this compound against various biological targets. Given the structural similarities to other pharmacologically active agents, several therapeutic hypotheses could be formulated and tested. For instance, its diamine structure could facilitate interactions with nucleic acids or enzymes that recognize polyamines. The chiral center is also of significant interest, as stereochemistry often dictates biological efficacy and selectivity. frontiersin.org

Table 1: Hypothetical Areas for Biological Activity Screening

Therapeutic AreaRationale for InvestigationPotential Targets
Antimicrobial Amino alcohol scaffolds are present in some antibiotic and antifungal agents. nih.govmdpi.comBacterial cell wall synthesis enzymes, fungal membrane components.
Anti-inflammatory Certain β-amino alcohols have shown inhibition of inflammatory pathways. nih.govToll-like receptor 4 (TLR4), cytokine production pathways.
Antiprotozoal As a fragment of an antimalarial drug, it may possess intrinsic, albeit weaker, activity.Parasitic metabolic enzymes, heme detoxification pathways.
Neurological Amino groups could interact with neurotransmitter receptors or transporters.Monoamine transporters, glutamate (B1630785) receptors.

These avenues of research remain speculative but are grounded in the established biological activities of structurally related molecules.

Development as a Chemical Probe for Biological Systems

The structure of 2-{(4R)-4-aminopentylamino}ethan-1-ol is well-suited for modification into a chemical probe to study biological systems. Chemical probes are small molecules used to study and manipulate biological processes and protein functions. The primary alcohol group serves as a convenient handle for attaching reporter groups such as fluorophores, biotin, or photo-affinity labels without significantly altering the core structure that might be responsible for any biological interactions.

Furthermore, the two distinct amine groups—a primary amine and a tertiary amine—offer differential reactivity for conjugation, allowing for the creation of a diverse library of probes. For example, the primary amine could be selectively modified while the tertiary amine remains to influence solubility or participate in biological interactions. The inherent chirality of the molecule could also be exploited to develop stereoselective probes for chiral recognition in biological systems. nih.gov

Utilization as a Synthetic Intermediate for Complex Molecules

The most established application of 2-{(4R)-4-aminopentylamino}ethan-1-ol is its role as a chiral building block in organic synthesis. portico.orgnih.govresearchgate.net Its utility in the industrial synthesis of hydroxychloroquine (B89500) is a prime example. nih.govnih.govgoogle.comchemicalbook.com The molecule provides the crucial side chain which is attached to the 4-position of the 7-chloroquinoline (B30040) core.

Beyond hydroxychloroquine, this compound represents a versatile starting material for the synthesis of other complex, chiral molecules. Its three functional groups (primary amine, tertiary amine, and primary alcohol) can be manipulated selectively to build a variety of molecular scaffolds. The (4R) stereochemistry provides a fixed chiral center, which is highly valuable in the synthesis of enantiomerically pure pharmaceuticals, where a single enantiomer often accounts for the desired therapeutic effect. nih.gov Future academic research could explore the use of this intermediate in the synthesis of novel analogs of existing drugs or entirely new classes of bioactive compounds.

Table 2: Physicochemical Properties of 2-{(4R)-4-aminopentylamino}ethan-1-ol

PropertyValue
Molecular Formula C₉H₂₂N₂O
Molecular Weight 174.29 g/mol
Boiling Point 263.6 °C at 760 mmHg
Density 0.935 g/cm³
Flash Point 113.2 °C

Note: Data are estimated from publicly available chemical databases.

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to understanding drug action by considering the complex network of interactions within a biological system. nih.govwikipedia.orgnih.govmssm.edu For a molecule like 2-{(4R)-4-aminopentylamino}ethan-1-ol, these approaches could be used predictively.

Even as a synthetic intermediate, its potential off-target interactions during the manufacturing of a drug, or as a potential metabolite, could be modeled. If the compound itself is investigated for novel biological activities, network pharmacology could help identify potential protein targets and pathways. By analyzing its chemical structure, computational models can predict its likely interactions within the human "interactome," generating hypotheses for its mechanism of action or potential side effects that can then be tested experimentally. mssm.edu This in silico approach can accelerate the drug discovery process and provide a deeper understanding of the molecule's biological context. nih.gov

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The study of how small molecules interact with biological systems in their native environment is a significant challenge. Advanced spectroscopic and imaging techniques could be applied to track 2-{(4R)-4-aminopentylamino}ethan-1-ol within cells or tissues.

For example, by labeling the molecule with a fluorescent tag (as discussed in its potential as a chemical probe), techniques like confocal microscopy or fluorescence lifetime imaging microscopy (FLIM) could be used to visualize its subcellular localization and interactions with cellular components in real-time. Furthermore, advanced NMR techniques, such as saturation transfer difference (STD) NMR, could be employed to study its binding to target proteins in vitro, providing information about which parts of the molecule are involved in the interaction. acs.org The presence of both amine and alcohol groups provides distinct spectroscopic signatures that can be monitored. youtube.com

Nanotechnology Applications for Targeted Delivery in Research Models

Nanotechnology offers novel platforms for the targeted delivery of molecules in research settings. nih.gov The physicochemical properties of 2-{(4R)-4-aminopentylamino}ethan-1-ol, particularly its amine groups, make it a candidate for incorporation into various nanoparticle-based delivery systems.

The primary and tertiary amines can be protonated at physiological pH, imparting a positive charge that can facilitate electrostatic interactions with negatively charged nanoparticles, such as liposomes or polymeric micelles. This could enable its use as a coating or stabilizing agent for nanocarriers. Alternatively, the molecule itself could be encapsulated within a nanoparticle to study its effects in a targeted manner in animal models of disease. For instance, β-amino alcohols have been successfully anchored onto magnetic nanoparticles for catalytic applications, a principle that could be adapted for biomedical research. rsc.org Such nanotechnology-based approaches could enhance its solubility, stability, and ability to reach specific tissues or cell types, which would be crucial for exploring its potential therapeutic activities in vivo.

Q & A

Q. Basic

  • NMR spectroscopy (¹H/¹³C): Confirms structural integrity and stereochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight (MW: 174.28 g/mol) and fragmentation patterns.
  • Polarimetry : Measures optical rotation to verify enantiopurity .

How can researchers troubleshoot low yields during scale-up synthesis?

Q. Advanced

  • Optimize solvent systems : Replace traditional THF with chloroform/water mixtures to improve phase separation and reduce byproducts .
  • Catalyst screening : Test Pd/C or Raney Ni for selective reduction of nitro groups without over-reduction.
  • Flow chemistry : Implement tubular reactors with controlled temperature (100°C) and residence time to enhance throughput .

What are the environmental stability considerations for this compound?

Q. Advanced

  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 3); store in neutral buffers (pH 6–8).
  • Temperature : Stable at 4°C for 6 months; avoid prolonged exposure to >25°C to prevent racemization.
  • Light sensitivity : Protect from UV light to avoid oxidation of the amino group .

How does this compound compare to structurally similar intermediates in medicinal chemistry?

Q. Basic

  • vs. 2-[(4-Aminophenyl)amino]ethanol () : The target compound’s aliphatic chain and ethylamino group enhance solubility in hydrophobic matrices, unlike aromatic analogs.
  • vs. 5-(ethylamino)pentan-2-one () : The hydroxyl group in the target compound improves hydrogen-bonding capacity, critical for enzyme interactions in HCQ’s mechanism .

What methodologies are used to study its biological interactions?

Q. Advanced

  • Surface plasmon resonance (SPR) : Quantifies binding affinity to enzymes like cytochrome P450.
  • Molecular docking : Predicts interactions with quinoline-binding pockets in malaria parasites.
  • In vitro assays : Measure inhibition of TNF-α or IL-6 production in macrophage models to assess anti-inflammatory potential (analogous to ’s biological activity studies) .

What are common impurities observed during synthesis, and how are they mitigated?

Q. Advanced

  • Byproduct A : Ethylamine adducts form via nucleophilic substitution; suppress with excess 4,7-dichloroquinoline.
  • Byproduct B : Racemization at the (4R)-center; control via low-temperature reactions (<20°C).
  • Purification : Gradient elution HPLC (C18 column, acetonitrile/water) resolves impurities to <0.1% .

How is the compound’s stability profile assessed under accelerated conditions?

Q. Advanced

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks, then analyze via LC-MS for degradation products (e.g., oxidized amines).
  • Arrhenius modeling : Predicts shelf life by correlating degradation kinetics with temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.